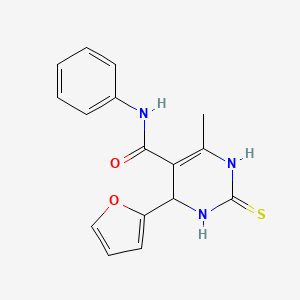

4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that incorporates a furan ring, a pyrimidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of furan-2-carbaldehyde with appropriate amines and thiourea under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furan-2,5-diones.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

Oxidation: Furan-2,5-diones.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted furan derivatives.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Could be used in the development of new materials with specific chemical properties.

Mécanisme D'action

The exact mechanism of action for this compound is not fully understood. it is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death. The furan and pyrimidine rings may play a crucial role in binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Furan-2-carbaldehyde: A precursor in the synthesis of various furan derivatives.

Thiourea: Used in the synthesis of sulfur-containing heterocycles.

Pyrimidine derivatives: Known for their wide range of biological activities.

Uniqueness

4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its combination of furan, pyrimidine, and carboxamide functionalities. This unique structure may contribute to its potential biological activities and makes it a valuable compound for further research and development .

Activité Biologique

4-(Furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with a furan ring and a phenyl group, contributing to its unique reactivity and biological profile. Its molecular formula is C14H14N2O2S, with a molecular weight of approximately 270.34 g/mol.

Antioxidant Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit notable antioxidant properties. A study evaluated various derivatives for their ability to scavenge free radicals and concluded that compounds similar to 4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene demonstrated significant antioxidant activity, with some exhibiting IC50 values comparable to established antioxidants .

Antiviral Activity

A related study focused on the synthesis of N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides for their inhibitory effects on HIV integrase. Although these derivatives did not show effective inhibition against HIV at non-cytotoxic concentrations, the study highlighted the potential for further modifications to enhance antiviral efficacy .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens. The presence of the furan ring is often linked to enhanced bioactivity due to its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction or related methodologies that allow for the formation of pyrimidine derivatives. The process generally includes:

- Condensation : Reacting furan derivatives with phenyl and methyl groups under acidic conditions.

- Cyclization : Facilitating the formation of the tetrahydropyrimidine structure.

- Functionalization : Introducing sulfanylidene groups to enhance biological activity.

Case Study 1: Antioxidant Evaluation

In a study investigating Biginelli-type pyrimidines, several derivatives were synthesized and assessed for their antioxidant capacity. The compound 4-(furan-2-yl)-6-methyl-N-phenyl exhibited significant free radical scavenging activity, particularly in assays measuring DPPH and H2O2 scavenging abilities .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral potential of similar tetrahydropyrimidine compounds against HIV integrase. While the tested compounds did not inhibit viral replication effectively at low concentrations, they provided insights into structural modifications that could enhance their antiviral properties in future studies .

Data Summary

Propriétés

IUPAC Name |

4-(furan-2-yl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-13(15(20)18-11-6-3-2-4-7-11)14(19-16(22)17-10)12-8-5-9-21-12/h2-9,14H,1H3,(H,18,20)(H2,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZZIBGHWULBSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CO2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.